molecular formula C7H12Cl2N2O B2381848 5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride CAS No. 2287248-54-6

5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride

Cat. No.: B2381848
CAS No.: 2287248-54-6
M. Wt: 211.09
InChI Key: ZWXRYVVXJAONLQ-XRIGFGBMSA-N
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Description

5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride is a chemical compound with the molecular formula C7H11N3O It is a derivative of pyridinone, featuring an aminoethyl group attached to the pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride typically involves the reaction of pyridinone derivatives with aminoethyl groups under controlled conditions. One common method includes the use of heterocyclic ketene aminals (HKA) and dialkylacetylenedicarboxylates (DAAD) in the presence of ethyl acetate (EtOAc) and 4-dimethylaminopyridine (DMAP) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where the aminoethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride is unique due to its specific combination of a pyridinone ring and an aminoethyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-[(1S)-1-aminoethyl]-1H-pyridin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c1-5(8)6-2-3-7(10)9-4-6;;/h2-5H,8H2,1H3,(H,9,10);2*1H/t5-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXRYVVXJAONLQ-XRIGFGBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CNC(=O)C=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CNC(=O)C=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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